molecular formula C5H7NO2 B13642987 5-Aminopent-2-ynoic acid

5-Aminopent-2-ynoic acid

Cat. No.: B13642987
M. Wt: 113.11 g/mol
InChI Key: VZUDEFQCECGEBB-UHFFFAOYSA-N
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Description

5-Aminopent-2-ynoic acid is a synthetic amino acid with a unique structure characterized by an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopent-2-ynoic acid typically involves the Sonogashira cross-coupling reaction. This method starts with the preparation of (S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB, which is then functionalized via Sonogashira cross-coupling reactions using various aryl halides . The reaction conditions are optimized to achieve high optical purity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Sonogashira cross-coupling reactions under controlled conditions to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

5-Aminopent-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form different products.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alkylated, acylated, and hydrogenated compounds .

Scientific Research Applications

5-Aminopent-2-ynoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Aminopent-2-ynoic acid involves its interaction with specific enzymes and molecular targets. For instance, it acts as a potent inhibitor of aldose reductase by binding to the enzyme’s active site, thereby preventing its activity . This inhibition can help manage conditions like diabetic complications.

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

5-aminopent-2-ynoic acid

InChI

InChI=1S/C5H7NO2/c6-4-2-1-3-5(7)8/h2,4,6H2,(H,7,8)

InChI Key

VZUDEFQCECGEBB-UHFFFAOYSA-N

Canonical SMILES

C(CN)C#CC(=O)O

Origin of Product

United States

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